4-(4-Chlorophenyl)-6-(3,4-dichlorophenyl)-2-morpholinonicotinonitrile
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Overview
Description
4-(4-Chlorophenyl)-6-(3,4-dichlorophenyl)-2-morpholinonicotinonitrile is a complex organic compound that features a unique structure combining chlorinated phenyl groups and a morpholino-nicotinonitrile core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Chlorophenyl)-6-(3,4-dichlorophenyl)-2-morpholinonicotinonitrile typically involves multi-step organic reactions. One common approach is the reaction of 4-chlorobenzaldehyde with 3,4-dichlorobenzaldehyde in the presence of a base to form the corresponding chalcone intermediate. This intermediate is then subjected to a cyclization reaction with morpholine and a nitrile source under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
4-(4-Chlorophenyl)-6-(3,4-dichlorophenyl)-2-morpholinonicotinonitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Halogen atoms in the phenyl rings can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.
Major Products
Oxidation: Formation of corresponding phenolic compounds.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
4-(4-Chlorophenyl)-6-(3,4-dichlorophenyl)-2-morpholinonicotinonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an inhibitor of certain enzymes or receptors.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties, such as high thermal stability or unique electronic characteristics.
Mechanism of Action
The mechanism of action of 4-(4-Chlorophenyl)-6-(3,4-dichlorophenyl)-2-morpholinonicotinonitrile involves its interaction with specific molecular targets. For instance, in medicinal applications, it may bind to and inhibit the activity of certain enzymes or receptors, thereby modulating biological pathways. The exact pathways and targets can vary depending on the specific application and the biological context.
Comparison with Similar Compounds
Similar Compounds
4-(4-Chlorophenyl)-2-morpholinonicotinonitrile: Lacks the 3,4-dichlorophenyl group, which may affect its reactivity and biological activity.
6-(3,4-Dichlorophenyl)-2-morpholinonicotinonitrile: Lacks the 4-chlorophenyl group, potentially altering its chemical properties and applications.
Uniqueness
4-(4-Chlorophenyl)-6-(3,4-dichlorophenyl)-2-morpholinonicotinonitrile is unique due to the presence of both chlorinated phenyl groups, which can enhance its reactivity and provide distinct electronic properties. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
4-(4-chlorophenyl)-6-(3,4-dichlorophenyl)-2-morpholin-4-ylpyridine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16Cl3N3O/c23-16-4-1-14(2-5-16)17-12-21(15-3-6-19(24)20(25)11-15)27-22(18(17)13-26)28-7-9-29-10-8-28/h1-6,11-12H,7-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJHOWINNHQPQFY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C(=CC(=N2)C3=CC(=C(C=C3)Cl)Cl)C4=CC=C(C=C4)Cl)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16Cl3N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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